![molecular formula C22H22O9 B2884814 7-[(2R,3S,4S,5R,6S)-3,4-Dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxy-3-(4-hydroxyphenyl)chromen-4-one CAS No. 1195968-02-5](/img/structure/B2884814.png)
7-[(2R,3S,4S,5R,6S)-3,4-Dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxy-3-(4-hydroxyphenyl)chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[(2R,3S,4S,5R,6S)-3,4-Dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxy-3-(4-hydroxyphenyl)chromen-4-one is a useful research compound. Its molecular formula is C22H22O9 and its molecular weight is 430.409. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Anti-inflammatory Applications
Research on similar chromen-4-one derivatives isolated from natural sources like Belamcanda chinensis indicates these compounds have antimicrobial and anti-inflammatory effects. Their structural analyses suggest that inter- and intramolecular hydrogen bonding play crucial roles in their activity (Liu, Ma, Gao, & Wu, 2008).
Biological Activities and Molecular Modeling
Synthesized derivatives of chromen-2-one have been studied for their antibacterial and antifungal activities, showing significant potential. Molecular modeling suggests their inhibitory potency correlates with structural characteristics, pointing to their potential in antimicrobial applications (Mandala et al., 2013).
Optical and Photoelectric Properties
Studies on the synthesis and characterization of chromen-4-one derivatives reveal their interesting optical and photoelectric properties, indicating potential applications in materials science, especially in photochromic materials and optoelectronic devices (Ibrahim et al., 2017).
Cytotoxic Effects and Molecular Modelling
Research on coumarin derivatives and their phosphonic analogues has explored their cytotoxic effects on leukemia cell lines, showcasing the potential for development into therapeutic agents. The study also includes molecular modeling to understand the relationship between structure and biological activity (Budzisz, Brzezińska, Krajewska, & Różalski, 2003).
Synthesis and Biological Activity
The microwave-assisted synthesis of novel 2H-chromene derivatives bearing phenylthiazolidinones has been investigated for their antimicrobial activity. This research highlights the efficiency of combining pharmacophoric motifs to create compounds with significant biological activity, further emphasizing the versatility of chromen-4-one derivatives in scientific research (El Azab, Youssef, & Amin, 2014).
Mechanism of Action
Target of Action
The primary target of 4’'-methyloxy-Daidzin, also known as 7-[(2R,3S,4S,5R,6S)-3,4-Dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxy-3-(4-hydroxyphenyl)chromen-4-one, is Aldehyde dehydrogenase, mitochondrial . This enzyme plays a crucial role in the metabolism of aldehydes in the body.
Mode of Action
The compound interacts with its target by inhibiting the activity of the enzyme . This inhibition can lead to changes in the metabolic processes involving aldehydes, potentially affecting various physiological functions.
Biochemical Pathways
4’'-Methyloxy-Daidzin is produced by the phenylpropane pathway in legumes . It is first deglycosylated to large amounts of daidzein by almost all the isolated bacteria and subsequently to minor amounts of methoxylated daidzein (M1) and hydroxylated daidzein (M3) through methoxylation and hydroxylation by few bacteria .
Pharmacokinetics
It is known that the compound’s bioavailability can be influenced by various factors, including its formulation . For instance, nano-formulations have been shown to increase the oral bioavailability of daidzin, a related compound .
Result of Action
The molecular and cellular effects of 4’'-methyloxy-Daidzin’s action are diverse, given its various biological activities. These include antioxidant, anti-inflammatory, antibacterial, antidiabetes, and antialcohol effects . In vitro experiments and animal model experiments have proved that daidzin has some health benefit effects such as antidipsotropic action, anticancer cell proliferation, attenuating diabetic complications, and improving vascular function .
Action Environment
Various factors can influence the absorption of 4’'-methyloxy-Daidzin, including the food matrix, dietary habits, frequency of ingestion, intestinal fermentation, and colonic transit time . For example, the intake of legume food, especially in East Asians, can affect the compound’s action, efficacy, and stability .
Biochemical Analysis
Biochemical Properties
4’'-Methyloxy-Daidzin interacts with various enzymes, proteins, and other biomolecules. It is first deglycosylated to large amounts of daidzein by almost all the isolated bacteria and subsequently to minor amounts of methoxylated daidzein and hydroxylated daidzein through methoxylation and hydroxylation by few bacteria, respectively .
Cellular Effects
4’'-Methyloxy-Daidzin has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, 4’'-Methyloxy-Daidzin exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4’'-Methyloxy-Daidzin change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 4’'-Methyloxy-Daidzin vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
4’'-Methyloxy-Daidzin is involved in various metabolic pathways, interacting with enzymes or cofactors. This includes any effects on metabolic flux or metabolite levels .
Transport and Distribution
4’'-Methyloxy-Daidzin is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
7-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxy-3-(4-hydroxyphenyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O9/c1-28-21-17(9-23)31-22(20(27)19(21)26)30-13-6-7-14-16(8-13)29-10-15(18(14)25)11-2-4-12(24)5-3-11/h2-8,10,17,19-24,26-27H,9H2,1H3/t17-,19-,20-,21-,22-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVKFFAQGFXJQBI-MSEOUXRUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(OC(C(C1O)O)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)O)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@H](O[C@H]([C@@H]([C@H]1O)O)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)O)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-Benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-1,3-benzoxazole](/img/structure/B2884735.png)
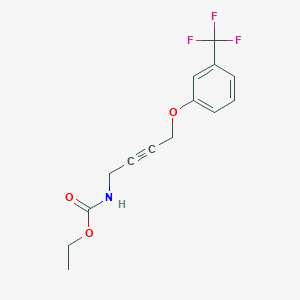
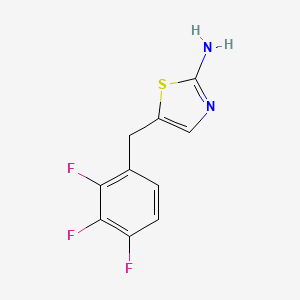
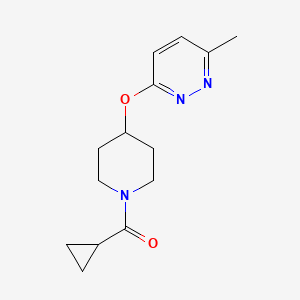
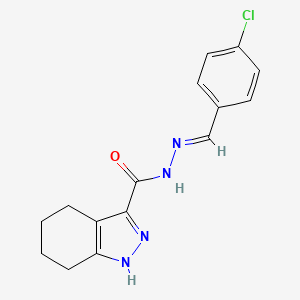
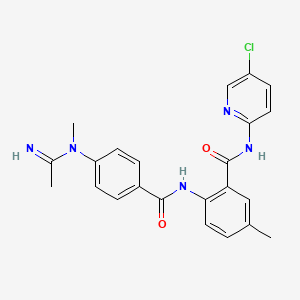
![3-Ethoxy-4-{[(4-methoxyphenyl)sulfonyl]oxy}benzoic acid](/img/structure/B2884744.png)
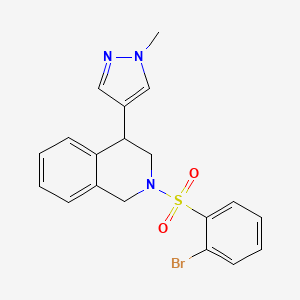

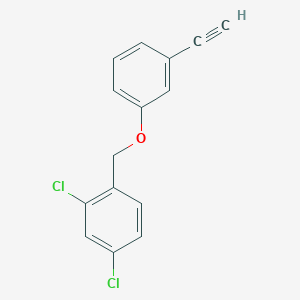
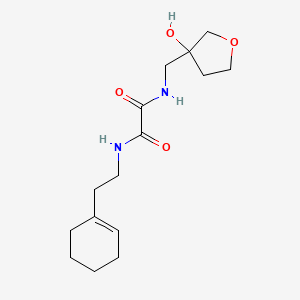
![4-fluoro-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide](/img/structure/B2884752.png)
![(Z)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-(naphthalen-1-yl)acetamide](/img/structure/B2884753.png)
